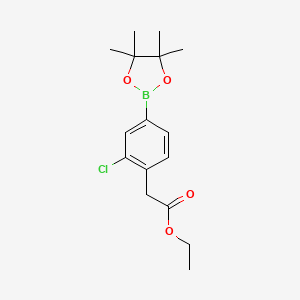
Benzimidazole, 4-methoxy-7-methyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4-methoxy-7-methyl-(8CI) is a heterocyclic aromatic organic compound. It is characterized by a benzene ring fused to an imidazole ring, with methoxy and methyl substituents at the 4 and 7 positions, respectively. This compound is part of the benzimidazole family, known for their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-methoxy-7-methyl-benzimidazole, the common synthetic route includes:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: Another method involves the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium metabisulphite.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
Benzimidazole, 4-methoxy-7-methyl-(8CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 4-methoxy-7-methyl-(8CI) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness: Benzimidazole, 4-methoxy-7-methyl-(8CI) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups at the 4 and 7 positions, respectively, differentiate it from other benzimidazole derivatives and contribute to its specific pharmacological activities .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
HWRSSKZWNXFKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)





![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)
![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)




